3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]-
Overview
Description
3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- is a chemical compound known for its diverse applications in scientific research. This compound features a pyridinecarboxamide core with a morpholinylsulfonylphenyl substituent, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- typically involves the reaction of 3-pyridinecarboxylic acid with 4-(4-morpholinylsulfonyl)aniline. The reaction is carried out under controlled conditions, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridinecarboxamide derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxamide: A simpler analog with a pyridinecarboxamide core.
N-Benzyl-4-chloro-2-pyridinecarboxamide: A derivative with a benzyl and chloro substituent.
N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide: A compound with a piperidinyl substituent.
Uniqueness
3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- is unique due to its morpholinylsulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(13-2-1-7-17-12-13)18-14-3-5-15(6-4-14)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACHOZLAEHUYSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351482 | |
Record name | 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89565-40-2 | |
Record name | 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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